molecular formula C14H13FO2 B6373659 3-Fluoro-5-(4-methoxy-2-methylphenyl)phenol, 95% CAS No. 1261945-42-9

3-Fluoro-5-(4-methoxy-2-methylphenyl)phenol, 95%

Cat. No.: B6373659
CAS No.: 1261945-42-9
M. Wt: 232.25 g/mol
InChI Key: DABCZYBZICVBOK-UHFFFAOYSA-N
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Description

3-Fluoro-5-(4-methoxy-2-methylphenyl)phenol, 95% (3-F5-M2MP) is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in organic solvents and is used as a reagent in organic synthesis. 3-F5-M2MP has been studied extensively in the laboratory, and its use in scientific research has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

3-Fluoro-5-(4-methoxy-2-methylphenyl)phenol, 95% has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a starting material for the synthesis of a variety of compounds. It has also been used in the synthesis of pharmaceuticals, in the synthesis of polysaccharides, and in the synthesis of polyamides. In addition, 3-Fluoro-5-(4-methoxy-2-methylphenyl)phenol, 95% has been used as a fluorescent probe in studies of cell membranes and in studies of protein structure.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(4-methoxy-2-methylphenyl)phenol, 95% is not fully understood, but it is believed to act as a proton donor, as well as an electron donor or acceptor. It has been shown to interact with proteins, nucleic acids, and other biomolecules, and to modulate the activity of enzymes. It is also believed to be involved in the regulation of gene expression, and to be involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-5-(4-methoxy-2-methylphenyl)phenol, 95% have been studied extensively in the laboratory. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial activities. It has also been found to have antioxidant and neuroprotective effects, and to be involved in the regulation of cell growth and differentiation. In addition, it has been found to modulate the activity of enzymes, and to have a variety of other biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Fluoro-5-(4-methoxy-2-methylphenyl)phenol, 95% in laboratory experiments is its high purity, which makes it suitable for use in a variety of applications. It is also relatively easy to synthesize, and can be stored at room temperature. However, it is important to note that 3-Fluoro-5-(4-methoxy-2-methylphenyl)phenol, 95% is a highly reactive compound, and should be handled with care. In addition, it is important to note that 3-Fluoro-5-(4-methoxy-2-methylphenyl)phenol, 95% may interact with other compounds in the laboratory, and should be used with caution.

Future Directions

The potential applications of 3-Fluoro-5-(4-methoxy-2-methylphenyl)phenol, 95% are vast and the possibilities for further research are numerous. Future research could focus on its use as a fluorescent probe in cell membrane studies, its involvement in the regulation of gene expression, its role in the synthesis of polymers and pharmaceuticals, and its potential use as an anti-inflammatory and anti-cancer agent. In addition, further research could focus on its biochemical and physiological effects, and its potential use in the development of new therapeutic agents.

Synthesis Methods

3-Fluoro-5-(4-methoxy-2-methylphenyl)phenol, 95% is synthesized by reacting 4-methoxy-2-methylphenol with trifluoromethanesulfonic anhydride in a solvent such as dichloromethane. The reaction is typically carried out at room temperature and requires a base, such as triethylamine, to facilitate the reaction. The reaction is typically complete within 1-2 hours. The product is then purified by recrystallization from a suitable solvent such as ethanol or methanol.

Properties

IUPAC Name

3-fluoro-5-(4-methoxy-2-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO2/c1-9-5-13(17-2)3-4-14(9)10-6-11(15)8-12(16)7-10/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABCZYBZICVBOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684265
Record name 5-Fluoro-4'-methoxy-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261945-42-9
Record name 5-Fluoro-4'-methoxy-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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